molecular formula C39H76O4 B1620400 Propylene glycol diisostearate CAS No. 68958-54-3

Propylene glycol diisostearate

Cat. No.: B1620400
CAS No.: 68958-54-3
M. Wt: 609 g/mol
InChI Key: OATHWIHWTWDNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylene Glycol Diisostearate (CAS 68958-54-3) is a synthetic diester compound with the molecular formula C~39~H~76~O~4~, formed by the reaction of propylene glycol with isostearic acid . This ingredient serves as a key functional material in research and development, particularly for cosmetic and personal care formulations, where it acts as an effective emollient and surfactant . Its primary research value lies in its ability to soften and smooth the skin by forming a protective barrier that helps to reduce moisture loss, making it a subject of interest in studies focused on skin hydration and barrier function . Furthermore, its utility as an oil-phase ingredient is investigated for a range of applications, including hair care products, skin care products, and color cosmetics like creams and lotions . From a safety research perspective, the compound is generally considered to have a low potential for skin irritation and is rated 1 on a comedogenic scale of 0 to 5, indicating a low likelihood of clogging pores in laboratory tests . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory analysis and formulation development. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

68958-54-3

Molecular Formula

C39H76O4

Molecular Weight

609 g/mol

IUPAC Name

2-(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate

InChI

InChI=1S/C39H76O4/c1-35(2)30-26-22-18-14-10-6-8-12-16-20-24-28-32-38(40)42-34-37(5)43-39(41)33-29-25-21-17-13-9-7-11-15-19-23-27-31-36(3)4/h35-37H,6-34H2,1-5H3

InChI Key

OATHWIHWTWDNLJ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC(C)C

Other CAS No.

68958-54-3

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Compound Core Alcohol Fatty Acid Component CAS Number Physical State Key Properties
Propylene glycol diisostearate Propylene glycol Isostearic acid (branched) Not explicitly stated Liquid/semi-solid Low greasiness, high emolliency
Propylene glycol distearate Propylene glycol Stearic acid (straight-chain) 41395-83-9 Waxy solid Higher melting point, thicker texture
Propylene glycol dilaurate Propylene glycol Lauric acid (C12) 6182-11-2 Liquid Lightweight, fast-absorbing
Polyethyleneglycol diisostearate Polyethylene glycol (PEG) Isostearic acid 36493-25-1 Liquid/waxy solid Water-soluble, emulsifying agent
Glyceryl diisostearate Glycerin Isostearic acid 27194-74-7 Semi-solid Higher viscosity, pharmaceutical use

Key Observations :

  • Branched vs. Straight-Chain Acids : PGDI’s branched isostearic acid reduces crystallinity compared to distearate (straight-chain), resulting in a lighter feel .
  • Alcohol Core : Propylene glycol esters (PGDI, distearate) are smaller molecules than PEG or glycerin derivatives, affecting solubility and application (e.g., PEG derivatives are water-soluble) .

Performance in Formulations

  • Texture : PGDI’s branched structure provides a smoother feel compared to distearate’s waxy consistency .
  • Stability : PGDI and glyceryl diisostearate exhibit better oxidative stability than laurate esters, which are prone to rancidity .
  • Compatibility : PEG derivatives are incompatible with cationic surfactants, whereas PGDI is more versatile in formulations .

Preparation Methods

Reaction Mechanism and Stoichiometry

Direct esterification involves the reaction of propylene glycol (1,2-propanediol) with isostearic acid (a branched-chain C18 fatty acid) under acidic conditions. The process follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of propylene glycol react with the carboxylic acid groups of isostearic acid. A molar ratio of 1:2 (propylene glycol to isostearic acid) is typically employed to favor diester formation. The reaction is reversible, necessitating the removal of water to shift the equilibrium toward product formation.

The general reaction is represented as:
$$
\text{C}3\text{H}8\text{O}2 + 2\,\text{C}{18}\text{H}{36}\text{O}2 \rightleftharpoons \text{C}{39}\text{H}{74}\text{O}4 + 2\,\text{H}2\text{O}
$$
Excess isostearic acid (10–20% above stoichiometric requirements) is often used to drive the reaction to completion.

Catalysts and Reaction Conditions

Sulfuric acid (0.5–1.0% w/w) and p-toluenesulfonic acid (0.3–0.7% w/w) are common homogeneous acid catalysts. Reactions are conducted at 120–160°C for 4–8 hours under inert atmospheres to prevent oxidation. Recent studies highlight the use of heterogeneous catalysts, such as Amberlyst-15, which simplify post-reaction separation and reduce corrosion risks.

Table 1: Typical Conditions for Direct Esterification

Parameter Range
Temperature 120–160°C
Catalyst Concentration 0.3–1.0% w/w
Reaction Time 4–8 hours
Yield 75–90%

Yield Optimization and Byproduct Management

Water removal is critical for yield optimization. Dean-Stark traps or molecular sieves are employed to continuously extract water. Byproducts include monoesters (propylene glycol monoisostearate) and unreacted starting materials. Post-reaction neutralization with sodium bicarbonate or calcium carbonate minimizes residual acidity. Vacuum distillation (150–200°C at 1–5 mmHg) separates the diester from monoesters and fatty acid residues.

Transesterification of Propylene Glycol with Isostearic Acid Esters

Alkaline-Catalyzed Transesterification

Transesterification involves reacting propylene glycol with methyl isostearate in the presence of alkaline catalysts (e.g., sodium methoxide, 0.5–1.5% w/w). The reaction proceeds via nucleophilic attack of the glycolate ion on the ester carbonyl group:
$$
\text{C}3\text{H}8\text{O}2 + 2\,\text{CH}3\text{OCOC}{17}\text{H}{35} \rightarrow \text{C}{39}\text{H}{74}\text{O}4 + 2\,\text{CH}3\text{OH}
$$
Methanol is removed under reduced pressure (50–70°C at 20–50 mmHg) to favor diester formation. This method avoids water generation, simplifying purification.

Industrial-Scale Considerations

Industrial processes often use continuous stirred-tank reactors (CSTRs) with in-line monitoring of methanol levels. Catalyst recovery via ion-exchange resins reduces costs. A 2023 study demonstrated that enzymatic transesterification using lipases (e.g., Candida antarctica Lipase B) achieves 88–92% yields at 60–70°C, offering an eco-friendly alternative.

Table 2: Transesterification Methods Compared

Method Catalyst Temperature Yield
Alkaline NaOCH₃ 80–100°C 80–85%
Enzymatic Lipase 60–70°C 88–92%

Acylation Using Isostearoyl Chloride

Reaction Overview and Advantages

Propylene glycol reacts with isostearoyl chloride in anhydrous dichloromethane or toluene, catalyzed by tertiary amines (e.g., pyridine, triethylamine). This method proceeds rapidly (1–3 hours) at 25–40°C:
$$
\text{C}3\text{H}8\text{O}2 + 2\,\text{ClCOC}{17}\text{H}{35} \rightarrow \text{C}{39}\text{H}{74}\text{O}4 + 2\,\text{HCl}
$$
The base neutralizes HCl, driving the reaction forward. Yields exceed 95%, but the high cost of isostearoyl chloride limits industrial use.

Purification and Quality Control Techniques

Distillation and Fractionation

Molecular distillation (130–180°C at 0.001–0.01 mmHg) effectively separates diesters (boiling point: ~280°C) from monoesters (bp: ~220°C). Crystallization from acetone or hexane at −20°C further purifies the product.

Chromatographic Analysis

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for quantifying diester purity. A 30 m × 0.25 mm DB-5MS column (60°C to 320°C at 10°C/min) resolves monoesters, diesters, and fatty acids. The JECFA mandates a minimum of 85% total fatty acid esters for food-grade products.

Table 3: Purity Criteria for Propylene Glycol Diisostearate

Parameter Specification
Total Esters ≥85%
Acid Value ≤4 mg KOH/g
Sulfated Ash ≤0.5%

Industrial Applications and Method Selection

Cosmetic vs. Pharmaceutical Manufacturing

Cosmetic grades prioritize cost-effectiveness, favoring direct esterification with post-distillation. Pharmaceutical applications require ultra-high purity (≥98%), often achieved via enzymatic transesterification or acylation.

Environmental and Economic Impact

Enzymatic methods reduce energy consumption by 30–40% compared to acid-catalyzed routes. Waste streams from alkaline processes require neutralization, increasing treatment costs. Life-cycle analyses suggest that biodiesel-derived propylene glycol could lower the carbon footprint by 20% by 2030.

Q & A

Q. How can researchers standardize batch-to-batch reproducibility in academic synthesis?

  • Recommendation : Adopt quality-by-design (QbD) principles:
  • Critical quality attributes (CQAs) : Diester content, acid value.
  • Process analytical technology (PAT) : Inline FTIR for real-time reaction monitoring.
    Document deviations using Ishikawa diagrams to trace root causes (e.g., raw material variability) .

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